1-Boc-7-bromo-8-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine
Description
Properties
IUPAC Name |
tert-butyl 7-bromo-8-methyl-2,3-dihydropyrido[2,3-b][1,4]oxazine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O3/c1-8-9(14)7-15-11-10(8)16(5-6-18-11)12(17)19-13(2,3)4/h7H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUXWINDLBNZIKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC=C1Br)OCCN2C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Boc-7-bromo-8-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrido[2,3-b][1,4]oxazine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the oxazine ring.
Introduction of the Bromine Atom: Bromination is usually carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent.
Protection with Boc Group:
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
1-Boc-7-bromo-8-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Deprotection Reactions: The Boc protecting group can be removed using acidic conditions (e.g., trifluoroacetic acid) to yield the free amine.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the functional groups present and the reagents used.
Common reagents and conditions for these reactions include:
Nucleophilic Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Boc-7-bromo-8-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Organic Synthesis: The compound is used in the synthesis of complex heterocyclic structures and natural product analogs.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.
Industrial Applications: The compound is used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-Boc-7-bromo-8-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the Boc group and the bromine atom can influence its binding affinity and selectivity. The compound may act as an inhibitor or modulator of certain biological pathways, depending on its structure and functional groups.
Comparison with Similar Compounds
Substituent Position and Halogen Variation
Key Insights :
- Halogen Position : Bromine at position 7 (target compound) vs. 6 (CAS 1203499-17-5) alters reactivity. Position 7 bromine is more reactive in cross-coupling due to proximity to the nitrogen heterocycle .
- Halogen Type : Iodine (CAS 1261365-45-0) offers better leaving-group ability than bromine but may reduce stability under light or heat .
Functional Group Impact
- Boc vs. Pivaloyl : The Boc group (tert-butoxycarbonyl) in the target compound is less electron-withdrawing than pivaloyl, favoring stability in acidic conditions. Pivaloyl derivatives (e.g., CAS 1112193-37-9) are more lipophilic but prone to hydrolysis .
- Methyl Group : Methyl at position 8 (target) vs. position 7 (CAS 1261365-45-0) reduces steric hindrance near the reactive bromine, enhancing coupling efficiency .
Biological Activity
1-Boc-7-bromo-8-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine is a heterocyclic compound notable for its pyrido[2,3-b][1,4]oxazine core structure. This compound has garnered interest in medicinal chemistry due to its potential applications in drug development and organic synthesis. The presence of the tert-butoxycarbonyl (Boc) protecting group and a bromine atom at specific positions enhances its reactivity and utility in various chemical transformations.
- Molecular Formula : C13H17BrN2O3
- Molecular Weight : 329.19 g/mol
- IUPAC Name : tert-butyl 7-bromo-8-methyl-2,3-dihydropyrido[2,3-b][1,4]oxazine-1-carboxylate
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Pyrido[2,3-b][1,4]oxazine Core : Cyclization of appropriate precursors under acidic or basic conditions.
- Bromination : Using bromine or N-bromosuccinimide (NBS) in suitable solvents.
- Protection with Boc Group : To enhance stability and reactivity for further transformations.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. Its structure allows for modulation of biological pathways:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
- Receptor Modulation : It can influence receptor activity, potentially altering signaling pathways crucial for various physiological processes.
Case Studies and Research Findings
Recent studies have explored the biological effects of oxazine derivatives similar to this compound:
- Cytotoxicity in Cancer Cells : A study demonstrated that similar oxazine compounds induced apoptosis in human breast cancer cells (MDA-MB231 and MCF-7) through reactive oxygen species (ROS) pathways. These compounds activated JNK signaling and altered the expression of apoptosis-associated proteins such as PARP and Bax while inhibiting anti-apoptotic proteins like Bcl-2 and Survivin .
- Antibacterial Activity : Other research indicated that oxazine derivatives exhibited significant antibacterial properties against various pathogens while showing minimal toxicity to normal human lung fibroblast cells (WI38). This suggests a favorable therapeutic index for these compounds .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 7-Bromo-8-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine | Lacks Boc group | Moderate enzyme inhibition |
| 1-Boc-7-chloro-8-methyl | Chlorine instead of bromine | Altered reactivity; potential for different biological interactions |
| 1-Boc-7-bromo | No methyl group | Reduced steric hindrance; different binding affinities |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
